Deudextromethorphan
概要
説明
Deudextromethorphan is a derivative of Dextromethorphan (DM), which has been used for over 50 years as an over-the-counter antitussive . DM is a cough suppressant used in many cough and cold medicines . It affects serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain, all of which have been implicated in the pathophysiology of depression .
Synthesis Analysis
The synthesis of Deudextromethorphan involves complex pharmacological processes. A study provides a whole-body physiologically-based pharmacokinetic (PBPK) model of dextromethorphan and its metabolites dextrorphan and dextrorphan O-glucuronide for predicting the effects of cytochrome P450 2D6 (CYP2D6) drug-gene interactions (DGIs) on dextromethorphan pharmacokinetics .Molecular Structure Analysis
The molecular formula of Deudextromethorphan is C18H25NO . The exact mass is 277.231262 Da and the average mass is 277.4 g/mol .Chemical Reactions Analysis
Dextromethorphan is a substrate of cytochrome P450 2D6 (CYP2D6) and is consequently subject to considerable drug-gene interaction (DGI) effects . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .Physical And Chemical Properties Analysis
In its pure form, dextromethorphan occurs as a white powder . The molecular weight of Deudextromethorphan is 277.4 g/mol .科学的研究の応用
Treatment of Agitation in Alzheimer’s Dementia
AVP-786 is being investigated for its efficacy in treating moderate-to-severe agitation in patients with Alzheimer’s dementia. Phase 3 clinical trials are underway to evaluate its safety, tolerability, and effectiveness compared to placebo .
Management of Negative Symptoms in Schizophrenia
Research is also exploring the potential of AVP-786 in managing negative symptoms associated with schizophrenia, aiming to improve the quality of life for patients dealing with this challenging aspect of the disorder .
Neurobehavioral Disinhibition in Traumatic Brain Injury
AVP-786 is under investigation for its role in addressing neurobehavioral disinhibition that can occur following a traumatic brain injury, which can significantly impact patient rehabilitation and recovery .
Agitation Associated with Dementia Due to Alzheimer’s Disease
Further studies are being conducted to fully understand the potential of AVP-786 in treating agitation associated with dementia due to Alzheimer’s disease, with Otsuka planning to submit trial results for scientific publication .
Safety and Hazards
将来の方向性
The combination of Dextromethorphan and bupropion is a safe, well-tolerated, and efficacious treatment option in adults with major depressive disorder (MDD) . Studies in bipolar depression with Dextromethorphan/bupropion are warranted as well as in MDD with suicidality . The availability of ketamine/esketamine and Dextromethorphan/bupropion instantiates the relevance of glutamate as a treatment target in MDD .
作用機序
Target of Action
Deudextromethorphan, also known as AVP-786, primarily targets the NMDA receptor , P-gp , SCNA , and σ1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function . The P-glycoprotein (P-gp) is a well-characterized ATP-dependent drug efflux pump that contributes to multidrug resistance . SCNA refers to the Sodium channel alpha subunit, which plays a crucial role in the initiation and propagation of action potentials . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
Deudextromethorphan acts as an NMDA receptor antagonist , P-gp inhibitor , and σ1 receptor agonist . As an NMDA receptor antagonist, it inhibits the activity of the NMDA receptors, thereby reducing neuronal excitability . As a P-gp inhibitor, it prevents the efflux of drugs, potentially increasing the concentration of other drugs . As a σ1 receptor agonist, it can regulate the function of other proteins through protein-protein interactions .
Biochemical Pathways
It is known to influence several neurotransmitter systems, including the glutamatergic, serotonergic, and noradrenergic systems . By acting as an NMDA receptor antagonist, it can modulate glutamatergic neurotransmission . Its action on the σ1 receptor can also influence various intracellular signaling pathways .
Pharmacokinetics
It is known that deuterium modification can improve the absorption, distribution, metabolism, and excretion (adme) properties of drugs . This modification can allow for lower doses of the drug to be used, potentially reducing the risk of adverse effects .
Result of Action
The molecular and cellular effects of deudextromethorphan’s action are complex and multifaceted. It is known to affect several neurotransmitter systems and intracellular signaling pathways, which can have various effects on neuronal function . For example, its antagonistic action on the NMDA receptor can reduce neuronal excitability, which may contribute to its therapeutic effects .
Action Environment
The action, efficacy, and stability of deudextromethorphan can be influenced by various environmental factors. For example, the presence of other drugs can affect its action due to potential drug-drug interactions . Additionally, individual factors such as genetic variations in drug-metabolizing enzymes can also influence its pharmacokinetics and pharmacodynamics . .
特性
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deudextromethorphan | |
CAS RN |
1079043-55-2 | |
Record name | Deudextromethorphan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEUDEXTROMETHORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。